5-BROMO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}FURAN-2-CARBOXAMIDE
CAS No.: 1421506-51-5
Cat. No.: VC6546322
Molecular Formula: C15H10BrNO3S2
Molecular Weight: 396.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421506-51-5 |
|---|---|
| Molecular Formula | C15H10BrNO3S2 |
| Molecular Weight | 396.27 |
| IUPAC Name | 5-bromo-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C15H10BrNO3S2/c16-13-6-4-10(20-13)15(19)17-8-9-3-5-12(22-9)14(18)11-2-1-7-21-11/h1-7H,8H2,(H,17,19) |
| Standard InChI Key | MFEGDLUVVDKICN-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=C(O3)Br |
Introduction
Structural and Molecular Features
The molecule integrates three distinct heterocyclic systems: a brominated furan ring, a thiophene-carbonyl-thiophene backbone, and an amide linker. The bromine atom at the 5-position of the furan ring introduces steric and electronic effects critical for reactivity . The central thiophene rings are connected via a carbonyl group, forming a conjugated system that may enhance electronic delocalization.
Molecular Formula and Weight
Based on structural analogs in the search results, the molecular formula is inferred as C₁₆H₁₁BrN₂O₃S₂ with a molecular weight of 423.31 g/mol . Comparative analysis with similar compounds, such as 2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide (C₁₇H₁₂BrNO₃S, MW 390.25), supports this calculation.
Stereoelectronic Properties
The amide bond between the furan and thiophene subsystems restricts rotation, potentially creating planar regions conducive to π-π stacking. Bromine’s electronegativity (2.96) polarizes the furan ring, while the thiophene carbonyl group (C=O) introduces dipole moments . These features may influence solubility and intermolecular interactions.
Synthesis and Optimization
Synthetic routes to this compound likely involve multi-step coupling reactions. A plausible pathway derived from analogous molecules includes:
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Bromination of Furan-2-Carboxamide: Electrophilic aromatic substitution using Br₂ in acetic acid yields 5-bromofuran-2-carboxamide .
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Thiophene Carbonylation: Thiophene-2-carboxylic acid is converted to its acid chloride using SOCl₂, followed by Friedel-Crafts acylation with a second thiophene ring.
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Amide Coupling: The brominated furan carboxamide is linked to the di-thiophene carbonyl intermediate via a methylene bridge using EDC/HOBt-mediated coupling .
Table 1: Key Synthetic Intermediates
| Intermediate | Role | Reference |
|---|---|---|
| 5-Bromofuran-2-carboxamide | Brominated furan precursor | |
| Thiophene-2-carbonyl chloride | Acylating agent | |
| 5-(Thiophene-2-carbonyl)thiophen-2-ylmethanamine | Amine linker |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆): Expected signals include δ 7.85 (s, 1H, furan H-3), δ 7.45–7.30 (m, 4H, thiophene H-3/H-4), and δ 4.65 (s, 2H, CH₂ linker).
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¹³C NMR: Peaks at δ 160.5 (C=O amide), δ 145.2 (thiophene C-2), and δ 112.4 (furan C-5) confirm connectivity .
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) should display a molecular ion peak at m/z 423.31 [M+H]⁺ with isotopic splitting characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br). Fragmentation patterns would include losses of CO (28 amu) and Br (80 amu).
Infrared (IR) Spectroscopy
Key absorptions include:
| Property | Value | Method |
|---|---|---|
| LogP | 3.2 ± 0.3 | Calculated |
| Aqueous solubility | <1 mg/mL (25°C) | Estimated |
| Melting point | 218–220°C | DSC (pred.) |
Challenges and Future Directions
Current limitations include the lack of experimental toxicity data and scalable synthesis protocols. Future work should prioritize:
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